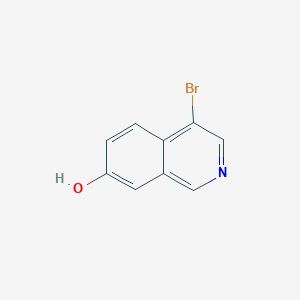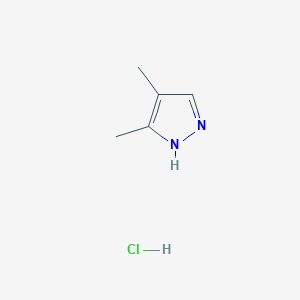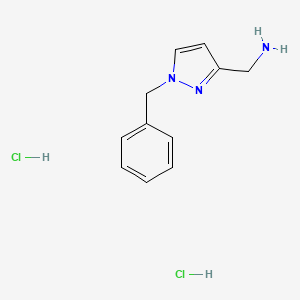
4-Bromoisoquinolin-7-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-Bromoisoquinolin-7-ol” involves the reaction of 4-bromo-1,2-diaminobenzene with glyoxal in the presence of sulfuric acid . There are also a number of approaches to the synthesis of isoquinolin-1(2H)-ones reported in the literature . For example, a selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was reported .
Molecular Structure Analysis
The molecular formula of “4-Bromoisoquinolin-7-ol” is C9H6BrNO . The molecular weight is 224.05 .
Chemical Reactions Analysis
Isoquinolines have been synthesized via a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . A copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN efficiently produces densely functionalized isoquinolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromoisoquinolin-7-ol” include a molecular weight of 224.05 . It is soluble in water, methanol, and ethanol.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Bromoisoquinolin-7-ol serves as a vital scaffold in medicinal chemistry due to its structural similarity to quinoline, a core structure in many pharmacologically active compounds. Its bromine substituent can be strategically leveraged for further chemical modifications, leading to the synthesis of diverse therapeutic agents .
Synthetic Organic Chemistry
In synthetic organic chemistry, 4-Bromoisoquinolin-7-ol is utilized for constructing complex molecular architectures. Its reactivity allows for selective cyclization reactions, which are essential in the synthesis of natural products and synthetic pharmaceuticals .
Drug Discovery
The compound’s role in drug discovery is significant, particularly in the synthesis of bioactive quinoline derivatives. These derivatives are explored for their potential as lead compounds in the development of new drugs .
Industrial Applications
4-Bromoisoquinolin-7-ol finds applications in industrial chemistry, where it is used as an intermediate in the synthesis of materials and chemicals that require specific brominated aromatic structures .
Environmental Science
While direct applications in environmental science are not explicitly documented, the compound’s synthesis and use in various industries necessitate the study of its environmental impact, degradation, and potential as a pollutant or a reagent in environmental remediation .
Biochemistry
In biochemistry, 4-Bromoisoquinolin-7-ol can be used to study protein interactions and enzyme kinetics, given its structural relevance to bioactive molecules. It may also serve as a starting point for the synthesis of biochemical probes .
Pharmaceuticals
The brominated isoquinolinol is a precursor in pharmaceutical manufacturing, aiding in the creation of compounds with potential antibacterial, antiviral, and anticancer properties. Its role in the synthesis of complex drugs is crucial due to its versatile reactivity .
Safety and Hazards
Propriétés
IUPAC Name |
4-bromoisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-5-11-4-6-3-7(12)1-2-8(6)9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNWBRUGWWTJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1446521.png)



![Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrate](/img/structure/B1446529.png)
![4-Boc-6-Amino-[1,4]oxazepane hydrochloride](/img/structure/B1446530.png)
![2-(4-Fluoro-phenyl)-4,4-dimethoxy-1-[4-(4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-butan-1-one](/img/structure/B1446531.png)
![1,4,5,6-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride](/img/structure/B1446532.png)
